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molecular formula C8H11NO3 B8297976 2-[(6-Methoxy-3-pyridinyl)oxy]-1-ethanol

2-[(6-Methoxy-3-pyridinyl)oxy]-1-ethanol

Cat. No. B8297976
M. Wt: 169.18 g/mol
InChI Key: BDAHXFOQOTUXRE-UHFFFAOYSA-N
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Patent
US07534794B2

Procedure details

A mixture of the product of Example 203, Step 1(513 mg, 2.96 mmol) and freshly prepared NaOMe (3.06 g, 56.6 mmol) in dry dioxane (25 mL) was heated in a sealed Pyrex tube at 130° C. for 24 h. The solvent was evaporated under reduced pressure and the residue was dissolved in CH2Cl2. The organic phase was washed with brine, dried (MgSO4), and concentrated to give the crude product as an oil (430 mg). Purification by column chromatography, using isohexane/EtOAc (1:1) as an eluent, gave the title product as a white solid. Yield 258 mg (51%); MS m/z 169 (M)+. Anal. (C8H11NO3) C, H, N.
Quantity
513 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1.[CH3:12][O-:13].[Na+]>O1CCOCC1>[CH3:12][O:13][C:2]1[N:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
513 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)OCCO
Name
NaOMe
Quantity
3.06 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as an oil (430 mg)
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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